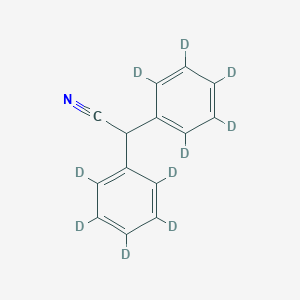

Diphenylacetonitrile-d10

Description

Significance of Deuterium (B1214612) Labeling in Mechanistic Chemistry

Deuterium labeling, the selective replacement of hydrogen with deuterium, is a powerful technique in mechanistic chemistry for elucidating the intricate details of reaction pathways. nih.govfiveable.me This is primarily due to the kinetic isotope effect (KIE) , a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced by one of its isotopes. acs.orgchem-station.com The carbon-deuterium (C-D) bond is stronger and has a lower zero-point energy than the carbon-hydrogen (C-H) bond, meaning it requires more energy to break. fiveable.meacs.org

This difference in bond energy leads to a slower reaction rate if the C-H bond is broken in the rate-determining step of a reaction. fiveable.me By comparing the reaction rates of a non-deuterated compound with its deuterated counterpart, chemists can determine whether a specific C-H bond is cleaved during the crucial step of a reaction mechanism. fiveable.meacs.org This information is invaluable for understanding how a reaction proceeds, identifying transition states, and optimizing reaction conditions. fiveable.me Furthermore, deuterium labeling allows researchers to trace the path of specific hydrogen atoms throughout a chemical transformation using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). fiveable.mesymeres.com

Overview of Diphenylacetonitrile (B117805) as a Chemical Scaffold for Isotopic Studies

Diphenylacetonitrile serves as an excellent chemical scaffold for isotopic studies due to its versatile reactivity and the presence of multiple hydrogen atoms that can be replaced with deuterium. wikipedia.orgchemicalbook.com The basic structure consists of a nitrile group attached to a carbon atom which is also bonded to two phenyl groups. wikipedia.org

The synthesis of diphenylacetonitrile itself can be achieved through various methods, including the reaction of phenylacetonitrile (B145931) with benzyl (B1604629) alcohol in the presence of a sodium alkoxide catalyst or through the bromination of phenylacetonitrile followed by a Friedel-Crafts reaction with benzene (B151609). wikipedia.orggoogle.com This synthetic accessibility allows for the introduction of deuterium atoms at specific positions within the molecule, creating isotopically labeled compounds like Diphenylacetonitrile-d10. The stability of the diphenylacetonitrile framework under various reaction conditions makes it a reliable platform for investigating a wide range of chemical transformations. chemicalbook.com

Scope and Research Objectives for this compound Investigations

The primary research application of this compound lies in its use as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). acs.org In these applications, a known amount of the deuterated standard is added to a sample containing the non-deuterated analyte (diphenylacetonitrile or a related compound). Because this compound has nearly identical chemical and physical properties to its non-deuterated analog, it behaves similarly during sample preparation and analysis. chem-station.com However, due to its higher mass, it can be distinguished by the mass spectrometer. This allows for accurate quantification of the target analyte by correcting for any loss of material during the analytical process.

Beyond its role as an internal standard, research objectives for investigations involving this compound can include:

Mechanistic Elucidation: Studying the kinetic isotope effect in reactions involving the cleavage of C-H bonds on the phenyl rings or the alpha-carbon to understand reaction mechanisms in detail. acs.org

Metabolic Studies: In a pharmaceutical context, deuterated compounds are used to study the metabolic fate of drugs. symeres.com While diphenylacetonitrile itself is not a therapeutic agent, it is a precursor to many pharmaceuticals. wikipedia.org Using deuterated analogs can help in identifying and quantifying metabolites.

Material Science: Isotopic labeling can influence the properties of organic materials. chem-station.com Research could explore how the incorporation of deuterium in the diphenylacetonitrile scaffold affects the properties of resulting polymers or other materials.

Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₄HD₁₀N |

| Molecular Weight | 203.31 g/mol alfa-chemistry.com |

| CAS Number | 80024-91-5 alfa-chemistry.com |

| Synonyms | α-Phenylbenzeneacetonitrile-d10, Benzhydryl Cyanide-d10, Dipan-d10 alfa-chemistry.com |

Chemical and Physical Properties of Diphenylacetonitrile

| Property | Value |

| Chemical Formula | C₁₄H₁₁N wikipedia.org |

| Molecular Weight | 193.24 g/mol wikipedia.org |

| Melting Point | 71-73 °C chemicalbook.com |

| Boiling Point | 181 °C at 12 mmHg chemicalbook.com |

| Appearance | White to creamy or faint yellow crystalline powder chemicalbook.com |

| Solubility | Soluble in ethanol (B145695) and ether chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

2,2-bis(2,3,4,5,6-pentadeuteriophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEBPTMCRLHKPOB-LHNTUAQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C#N)C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Deuterium Incorporation in Diphenylacetonitrile D10

Strategies for Site-Specific Deuteration

The incorporation of deuterium (B1214612) into the aromatic rings of diphenylacetonitrile (B117805) can be achieved through two main strategies: direct exchange reactions on the final compound or by building the molecule from deuterated starting materials.

Direct Deuterium Exchange Reactions

Direct hydrogen-deuterium (H-D) exchange reactions involve the treatment of unlabeled diphenylacetonitrile with a deuterium source, often in the presence of a catalyst. wikipedia.org This method can be cost-effective if the parent compound is readily available. For aromatic compounds like diphenylacetonitrile, this typically requires harsh conditions, such as high temperatures and pressures, and a potent catalyst to facilitate the exchange of the stable aromatic C-H bonds. chemicalbook.com

Catalysts such as platinum, palladium, or rhodium supported on carbon (e.g., Pd/C) are commonly employed. goettingen-research-online.de The deuterium source is typically deuterium oxide (D₂O). goettingen-research-online.de The reaction is driven towards the deuterated product by using a large excess of the deuterium source. However, achieving complete and specific deuteration of only the phenyl rings without affecting other parts of the molecule can be challenging and may lead to a mixture of isotopologues with varying degrees of deuteration.

A general representation of this process is as follows: C₁₄H₁₁N + D₂O (excess) --(Catalyst, Heat, Pressure)--> C₁₄HD₁₀N + H₂O

Synthesis via Deuterated Precursors

A more controlled and widely used approach for synthesizing Diphenylacetonitrile-d10 is to start from precursors that are already deuterated at the desired positions. nuvisan.com This strategy offers greater specificity and typically results in higher isotopic enrichment. The most common method for synthesizing diphenylacetonitrile is the Friedel-Crafts reaction. wikipedia.orgwikipedia.org In this context, to produce this compound, one of the key starting materials, benzene (B151609), is replaced with its deuterated counterpart, benzene-d6 (B120219). ubc.ca

The synthesis generally proceeds by reacting a halosubstituted acetonitrile (B52724) derivative with two equivalents of benzene-d6 in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). chemicalbook.comorgsyn.org A common precursor is α-bromo-α-phenylacetonitrile, which can be synthesized by the bromination of phenylacetonitrile (B145931). orgsyn.org

Optimized Synthetic Pathways for this compound

To achieve high yields and isotopic purity, synthetic pathways are carefully optimized. This involves a multi-step process where the deuterium label is introduced at a specific and early stage.

Multi-Step Synthesis with Deuterium Labeling

An effective and commonly inferred pathway for the synthesis of this compound is a modification of the classical synthesis of diphenylacetonitrile. wikipedia.orgorgsyn.org This pathway can be outlined as follows:

Preparation of α-Bromo-α-phenylacetonitrile: This intermediate is typically synthesized by the direct bromination of phenylacetonitrile. This step does not involve deuterium.

Friedel-Crafts Alkylation with Benzene-d6: The key deuteration step involves the reaction of α-bromo-α-phenylacetonitrile with benzene-d6. A Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), facilitates the electrophilic aromatic substitution of the deuterated benzene ring. chemicalbook.comorgsyn.org To achieve the d10 labeling on both phenyl rings, this reaction would ideally start from a precursor where both phenyl groups are introduced from a deuterated source. A more practical approach involves a two-step Friedel-Crafts reaction, first producing phenylacetonitrile-d5 from benzene-d6 and a suitable C2 synthon, followed by a second Friedel-Crafts reaction to add the second deuterated phenyl ring. A more direct, albeit potentially lower-yielding approach, involves the reaction of a dihalomethane derivative with two equivalents of benzene-d6 to form diphenylmethane-d10, which is then functionalized to the nitrile.

A representative reaction scheme starting from phenylacetonitrile to introduce two deuterated phenyl rings is conceptually challenging. A more plausible route starts from deuterated benzene. For instance, reacting benzene-d6 with chloroacetonitrile (B46850) in a Friedel-Crafts acylation-type reaction (though technically an alkylation) would yield phenylacetonitrile-d5. Subsequent reaction of this with a deuterated phenylating agent would be required. The most straightforward conceptual synthesis involves the reaction of bromodiphenylmethane-d10 with a cyanide source. The bromodiphenylmethane-d10 can be prepared from diphenylmethanol-d10, which in turn can be synthesized via the Grignard reaction of ethyl formate (B1220265) with phenylmagnesium bromide-d5 (prepared from bromobenzene-d5).

A more direct published synthesis of the unlabeled compound involves reacting benzyl (B1604629) cyanide with bromine to form α-bromo-α-phenylacetonitrile, which then undergoes a Friedel-Crafts reaction with benzene. orgsyn.org Adapting this for this compound would involve using benzyl cyanide-d5 and benzene-d6.

The following table outlines a plausible multi-step synthesis:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Phenylacetonitrile | Bromine, Heat | α-Bromo-α-phenylacetonitrile |

| 2 | α-Bromo-α-phenylacetonitrile, Benzene-d5 | AlCl₃, Reflux | Diphenylacetonitrile-d5 |

| 3 | Diphenylacetonitrile-d5 | H-D Exchange Catalyst, D₂O | This compound |

This table presents a conceptual pathway. The final step of H-D exchange on an already partially deuterated molecule would be one approach to achieve higher deuteration levels.

Efficiency and Yield Considerations in Deuterated Synthesis

In the Friedel-Crafts alkylation step, the purity of the reagents, particularly the anhydrous nature of the aluminum chloride and the solvent, is crucial for obtaining a good yield. orgsyn.org The reaction is often vigorous and requires careful control of the addition rate and temperature. orgsyn.org Yields for the non-deuterated synthesis are reported to be in the range of 50-60%. orgsyn.org Similar yields can be expected for the deuterated synthesis, although optimization may be required to account for any kinetic isotope effects.

The following table provides hypothetical data on the efficiency and yield for the synthesis of this compound via the Friedel-Crafts pathway.

| Parameter | Value |

| Starting Material | Benzene-d6 (99.5% D) |

| Molar Ratio (Benzene-d6 : α-bromo-α-phenylacetonitrile) | 4.7 : 1 |

| Catalyst | Anhydrous AlCl₃ |

| Reaction Temperature | 80 °C (Reflux) |

| Reaction Time | 2 hours |

| Crude Yield | ~65% |

| Purified Yield | ~55% |

| Isotopic Purity | >98% D |

Purification and Isotopic Enrichment Assessment Techniques

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, byproducts, and any non-deuterated or partially deuterated species. The isotopic enrichment of the final product must then be accurately determined.

The purification of this compound typically involves standard organic chemistry techniques. The crude product can be purified by recrystallization from a suitable solvent, such as isopropyl alcohol. orgsyn.org Column chromatography can also be employed for more rigorous purification. nih.gov

The assessment of isotopic enrichment and purity is accomplished using a combination of spectroscopic and spectrometric methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to determine the degree of deuteration. wikipedia.org In a fully deuterated this compound, the signals corresponding to the aromatic protons should be absent or significantly diminished. The presence of residual proton signals allows for the calculation of the percentage of deuterium incorporation. ²H NMR can also be used to directly observe the deuterium signals. ¹³C NMR can show isotopic shifts due to the presence of deuterium on adjacent carbons, providing further structural confirmation. researchgate.net

The following table summarizes the key analytical techniques used for the characterization of this compound.

| Technique | Purpose | Expected Result for this compound |

| ¹H NMR | Determine residual protons, calculate %D | Absence or significant reduction of aromatic proton signals (typically 7.2-7.5 ppm) |

| ¹³C NMR | Confirm carbon skeleton and observe isotopic shifts | Signals corresponding to the diphenylacetonitrile structure with potential splitting or shifting due to deuterium coupling |

| Mass Spectrometry | Determine molecular weight and isotopic distribution | Molecular ion peak at m/z ≈ 203.3, with minimal peaks at lower masses corresponding to incomplete deuteration |

| High-Performance Liquid Chromatography (HPLC) | Assess chemical purity | A single major peak indicating a chemically pure compound |

| Gas Chromatography (GC) | Assess chemical purity | A single major peak |

Inability to Generate Article Due to Lack of Specific Spectroscopic Data

It is not possible to generate the requested article on the "Advanced Spectroscopic Characterization of this compound." A thorough and repeated search for specific experimental data, including certificates of analysis, technical data sheets, and published research articles, did not yield the necessary spectroscopic information for this particular compound.

The user's instructions require a detailed, data-driven article structured around a specific outline, including data tables for various forms of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Generating scientifically accurate content for the specified subsections (e.g., Deuterium NMR, Proton NMR, Carbon-13 NMR, HMQC/HMBC, and IR isotopic peak shifts) is contingent upon the availability of actual experimental spectra or tabulated peak data for this compound.

Without access to this foundational data, any attempt to create the requested content would be speculative and would not meet the required standard of "detailed research findings" and "scientifically accurate content." The creation of the mandated data tables is impossible without the underlying numerical values from experimental measurements.

Therefore, until such data becomes publicly available, the generation of the specified article is not feasible.

Advanced Spectroscopic Characterization of Diphenylacetonitrile D10

Vibrational Spectroscopy.

Raman Spectroscopy for Vibrational Mode Analysis

For Diphenylacetonitrile-d10, Raman spectroscopy is particularly insightful for confirming the success of deuteration. The substitution of hydrogen atoms with their heavier isotope, deuterium (B1214612), significantly alters the vibrational frequencies of the associated chemical bonds. libretexts.orgacs.org According to the harmonic oscillator model, the vibrational frequency is inversely proportional to the square root of the reduced mass of the atoms in the bond. libretexts.orgsciencesalecole.org Since deuterium has approximately twice the mass of hydrogen, the reduced mass of a Carbon-Deuterium (C-D) bond is greater than that of a Carbon-Hydrogen (C-H) bond. This results in a predictable decrease, or downshift, in the vibrational frequency for C-D bonds compared to C-H bonds. acs.org

Table 1: Comparison of Expected Raman Vibrational Frequencies for Diphenylacetonitrile (B117805) and this compound This table presents expected values based on established isotopic effects in vibrational spectroscopy. Actual experimental values may vary slightly.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) in Diphenylacetonitrile (d0) | Expected Wavenumber (cm⁻¹) in this compound | Description of Isotopic Effect |

|---|---|---|---|

| Aromatic C-H Stretch | ~3060 cm⁻¹ | N/A (Replaced by C-D Stretch) | Vibration disappears from this region upon deuteration. |

| Aromatic C-D Stretch | N/A | ~2280 cm⁻¹ | Appearance of a new, strong band at a lower frequency due to the increased mass of deuterium. libretexts.orgacs.org |

| Nitrile (C≡N) Stretch | ~2240 cm⁻¹ | ~2238 cm⁻¹ | Minimal shift expected as this vibration does not directly involve the deuterated positions. |

| Phenyl Ring Breathing Mode | ~1000 cm⁻¹ | ~965 cm⁻¹ | A slight downshift occurs due to the increased overall mass of the deuterated phenyl rings. renishaw.com |

Mass Spectrometry (MS) and Related Techniques

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. For isotopically labeled compounds like this compound, it is indispensable for confirming molecular weight, determining elemental composition, and assessing isotopic purity. almacgroup.comnih.gov

High-Resolution Mass Spectrometry for Molecular Mass and Isotopic Purity

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass of a molecule with extremely high accuracy, typically to within a few parts per million (ppm). arkat-usa.org This precision allows for the determination of a molecule's elemental formula from its exact mass, as each formula has a unique theoretical mass when calculated using the exact masses of its constituent isotopes. For this compound, HRMS can unequivocally confirm its molecular formula as C₁₄HD₁₀N by matching the experimentally measured mass to the calculated theoretical mass.

Furthermore, the high resolving power of HRMS is critical for assessing isotopic purity. researchgate.net It can distinguish between molecules that differ by very small mass increments, such as the mass difference between this compound and its partially deuterated (e.g., d9) or non-deuterated (d0) counterparts. almacgroup.com By analyzing the relative intensities of the ion signals for each of these isotopologues, the isotopic enrichment of the d10 species can be accurately quantified. nih.govresearchgate.net This process involves correcting for the natural abundance of isotopes like ¹³C to ensure the measured ratios reflect the true level of deuterium incorporation. nih.gov

Table 2: Theoretical Exact Masses of Diphenylacetonitrile Isotopologues Calculated using the most abundant isotopes: ¹²C=12.000000, ¹H=1.007825, ²H(D)=2.014102, ¹⁴N=14.003074.

| Compound | Molecular Formula | Theoretical Exact Mass (m/z) | Mass Difference from d10 |

|---|---|---|---|

| Diphenylacetonitrile (d0) | C₁₄H₁₁N | 193.08915 | -10.06277 |

| Diphenylacetonitrile-d9 | C₁₄H₂D₉N | 202.14554 | -1.00628 |

| This compound | C₁₄HD₁₀N | 203.15182 | 0.00000 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isotopic Integrity

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. youtube.commdpi.com It is an essential method for simultaneously assessing the chemical purity and verifying the isotopic integrity of volatile compounds like this compound. nih.govunl.edu

In a GC-MS analysis, the sample is first injected into the gas chromatograph. The GC separates individual components of the sample based on their volatility and interaction with a stationary phase within a long capillary column. youtube.com Any non-deuterated starting material, synthesis byproducts, or other impurities will be separated from the main this compound product, eluting from the column at different times (retention times). unl.edu This separation allows for the determination of chemical purity by comparing the area of the main product peak to the total area of all peaks in the chromatogram.

As each component elutes from the GC column, it enters the mass spectrometer, which acts as the detector. youtube.com The MS ionizes the molecules and records their mass spectrum. For the main chromatographic peak, the mass spectrum will be analyzed to confirm that its molecular ion peak corresponds to the mass of this compound (e.g., m/z 203). This confirms the isotopic integrity of the purified compound and ensures that the measured purity pertains to the desired deuterated substance and not a co-eluting, isobaric impurity. nih.gov

Table 3: Typical GC-MS Analysis Parameters and Expected Results for this compound

| Parameter | Typical Value / Expected Result | Purpose |

|---|---|---|

| GC Column | DB-5MS or similar non-polar capillary column | Provides separation of analytes based on boiling point and polarity. mdpi.com |

| Carrier Gas | Helium | Acts as the mobile phase to carry the sample through the column. unl.edu |

| Injection Mode | Splitless | Ensures the entire sample volume is transferred to the column, maximizing sensitivity for trace analysis. mdpi.com |

| Expected Outcome (Chromatogram) | A single, sharp major peak at a specific retention time. | Indicates high chemical purity. The peak area is used for quantification. youtube.com |

| Expected Outcome (Mass Spectrum) | Molecular Ion (M⁺) peak at m/z = 203. | Confirms the molecular weight and isotopic integrity of the eluting compound. unl.edu |

Kinetic Isotope Effect Kie Studies with Diphenylacetonitrile D10

Theoretical Underpinnings of Kinetic Isotope Effects

The theoretical framework for understanding KIEs is rooted in transition state theory and the quantum mechanical behavior of molecules. wikipedia.orglibretexts.org Isotopic substitution does not alter the electronic potential energy surface of a reaction. libretexts.org Instead, the effect on reaction rates stems from mass-dependent differences in the vibrational energies of the molecule, particularly the zero-point energy (ZPE). princeton.edu

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. libretexts.org In the context of a hypothetical reaction involving the cleavage of a C-D bond on one of the phenyl rings of Diphenylacetonitrile-d10, a primary KIE would be expected. The rate difference occurs because the C-D bond is stronger and has a lower zero-point energy than a corresponding C-H bond. libretexts.org Consequently, more energy is required to reach the transition state for C-D bond cleavage, resulting in a slower reaction rate compared to the non-deuterated isotopologue.

The magnitude of the primary deuterium (B1214612) KIE is expressed as the ratio of the rate constants, kH/kD. For C-H bond cleavage reactions, this ratio is typically in the range of 2 to 8. libretexts.orgprinceton.edu A value in this range strongly indicates that the C-H/C-D bond is being broken in the rate-limiting step.

Table 1: Illustrative Primary KIE Data for a Hypothetical Aromatic C-H/C-D Bond Cleavage Reaction The following data is hypothetical to illustrate the concept of a primary KIE in an electrophilic aromatic substitution reaction involving Diphenylacetonitrile (B117805).

| Reactant | Rate Constant (k) at 298 K (s⁻¹) | Kinetic Isotope Effect (kH/kD) | Implication |

|---|---|---|---|

| Diphenylacetonitrile | 3.0 x 10⁻⁴ | 6.8 | C-H bond cleavage is part of the rate-determining step. |

| This compound | 4.4 x 10⁻⁵ |

Secondary kinetic isotope effects (SKIEs) arise when the isotopic substitution occurs at a position that is not directly involved in bond formation or scission in the rate-determining step. wikipedia.org These effects are generally much smaller than primary KIEs, with kH/kD values typically ranging from 0.7 to 1.5. wikipedia.org For this compound, if a reaction were to occur at the benzylic carbon or the nitrile group, the deuterium atoms on the phenyl rings would exert a secondary effect.

SKIEs are caused by changes in the vibrational environment of the isotopic bond between the reactant and the transition state. princeton.edu These can be due to:

Steric Effects : The C-D bond is slightly shorter than the C-H bond, which can alter steric interactions in a crowded transition state.

Electronic Effects (Hyperconjugation) : Changes in hybridization at the reaction center can alter hyperconjugative interactions with adjacent C-H or C-D bonds, leading to a secondary KIE. libretexts.org For example, a change from sp³ to sp² hybridization at an adjacent carbon typically results in a normal KIE (kH/kD > 1), while a change from sp² to sp³ results in an inverse KIE (kH/kD < 1). wikipedia.org

Table 2: Hypothetical Secondary KIE Data for a Reaction at the Benzylic Carbon of Diphenylacetonitrile This hypothetical data illustrates a secondary KIE where the deuterated phenyl rings influence the rate of a reaction at an adjacent site.

| Reactant | Rate Constant (k) at 298 K (s⁻¹) | Kinetic Isotope Effect (kH/kD) | Implication |

|---|---|---|---|

| Diphenylacetonitrile | 1.5 x 10⁻³ | 0.95 | The transition state is more sterically crowded or has altered hyperconjugation compared to the reactant. An inverse effect suggests a tightening of vibrations at the isotopic sites. |

| This compound | 1.58 x 10⁻³ |

The fundamental origin of the kinetic isotope effect is the difference in zero-point vibrational energy between isotopologues. princeton.edu A chemical bond is not static but vibrates, and due to the principles of quantum mechanics, it possesses a minimum vibrational energy even at absolute zero—the ZPE. The ZPE is dependent on the reduced mass of the atoms forming the bond; a bond with a heavier isotope (like C-D) will have a lower vibrational frequency and thus a lower ZPE than a bond with a lighter isotope (C-H).

According to transition state theory, reactants pass through a high-energy transition state on their way to becoming products. wikipedia.orglibretexts.org The activation energy for the reaction is the difference in energy between the reactants and the transition state. Because the C-D bond starts from a lower energy level (lower ZPE) than the C-H bond, it requires more energy to reach the transition state, assuming the ZPE difference is reduced or lost in the transition state. ox.ac.uk This results in a higher activation energy and a slower reaction rate for the deuterated compound. The magnitude of the KIE is determined by the difference between the ZPE of the ground state and the ZPE of the transition state. princeton.edu

Experimental Design for KIE Determination

The experimental approach to measuring a KIE is crucial for obtaining meaningful data that can be used to elucidate a reaction mechanism. The choice of method depends on the nature of the reaction and the information being sought.

KIEs can be measured in two primary ways:

Inter-molecular KIE : This method involves comparing the reaction rates of two separate, isotopically distinct substrates under identical conditions. princeton.edu For example, one would measure the reaction rate of Diphenylacetonitrile and, in a separate experiment, the rate of this compound. The KIE is the ratio of these two independently measured rates. While direct, this method can be susceptible to experimental errors, as maintaining identical conditions (concentration, temperature) across experiments is challenging.

Intra-molecular KIE : This method uses a single substrate that contains both isotopes at symmetrically equivalent positions. The reaction offers a choice of which bond to break. The KIE is determined by analyzing the isotopic composition of the product mixture. This approach is inherently a competition experiment and is often more precise because the two "reactants" (the different isotopic sites) are present in the same flask, eliminating many sources of experimental error.

Table 3: Comparison of Inter- and Intra-molecular KIE Measurement Designs

| Measurement Type | Experimental Setup | Data Measured | Advantages | Disadvantages |

|---|---|---|---|---|

| Inter-molecular | Two separate reactions: one with C₁₄H₁₁N, one with C₁₄HD₁₀N. | Independent rate constants (kH and kD). | Provides absolute rate constants. | Prone to systematic errors; requires high precision. |

| Intra-molecular | One reaction with a molecule containing both H and D at competing sites (e.g., C₁₄H₆D₅N). | Ratio of H-containing product to D-containing product. | High precision; cancels out many experimental variables. | Does not provide absolute rates; may mask KIEs from steps prior to bond-breaking. |

The measurement of reaction kinetics can also be classified as competitive or non-competitive.

Non-Competitive Kinetics : This approach involves measuring the reaction rates of the light and heavy isotopes in separate experiments. The rate of disappearance of each reactant is monitored over time to determine the respective rate constants, kH and kD. This method is essential for determining the absolute rates and KIEs on Vmax, but its accuracy is limited by the precision of each individual measurement.

Competitive Kinetics : In this method, a mixture of the light and heavy isotopologues is allowed to react in the same vessel. The KIE is calculated from the ratio of the products formed or the change in the isotopic ratio of the remaining starting material at a given reaction conversion. Intramolecular KIE experiments are a classic example of a competitive design. This method is generally more accurate for determining the kH/kD ratio because it eliminates the need for precise reproduction of reaction conditions.

Interpretation of KIE Data for Reaction Mechanism Elucidation.

Assessment of Bond-Forming and Bond-Breaking Processes.

Without access to peer-reviewed studies that have performed these experiments on this compound, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy and data-supported analysis.

Computational and Theoretical Investigations of Diphenylacetonitrile D10 Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a framework for computing the electronic structure and properties of molecules. For a deuterated system such as Diphenylacetonitrile-d10, these methods are particularly valuable for understanding the effects of isotopic substitution.

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. bris.ac.ukuci.edu DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. bris.ac.ukwarwick.ac.uk This approach is widely used to determine the equilibrium (ground state) geometries and corresponding electronic energies of molecules.

For this compound, DFT calculations would typically be employed to predict its three-dimensional structure. By minimizing the energy of the system with respect to the positions of its atoms, the optimized geometry is obtained. These calculations would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. The substitution of hydrogen with deuterium (B1214612) in the ten positions on the phenyl rings is expected to have a minimal effect on the electronic ground state geometry but will be significant in vibrational properties.

Below is a table of hypothetical optimized geometric parameters for this compound, calculated using a common DFT functional like B3LYP with a 6-31G(d,p) basis set.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Calculated Value |

| Bond Length | C(sp) | C(sp3) | - | 1.47 Å |

| Bond Length | C(sp3) | C(aromatic) | - | 1.52 Å |

| Bond Length | C(aromatic) | D | - | 1.08 Å |

| Bond Length | C(sp) | N | - | 1.16 Å |

| Bond Angle | N | C(sp) | C(sp3) | 179.1° |

| Bond Angle | C(sp) | C(sp3) | C(aromatic) | 111.5° |

| Dihedral Angle | C(aromatic) | C(sp3) | C(aromatic) | C(aromatic) |

Note: This data is illustrative and represents typical values that would be obtained from a DFT calculation.

Understanding chemical reactivity often involves characterizing the transition state (TS)—the highest energy point along a reaction pathway. mcmaster.ca Computational methods can locate these first-order saddle points on the potential energy surface. Once a transition state is found, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. q-chem.comscm.com An IRC analysis maps the minimum energy path connecting the transition state to the corresponding reactant and product, confirming that the correct TS has been identified for the reaction of interest. researchgate.netmissouri.edu

For a hypothetical reaction involving this compound, such as the deprotonation of the benzylic carbon, IRC analysis would trace the pathway from the transition state. This would show the progressive breaking of the C-H bond and the formation of the new bond with the attacking base, providing a detailed mechanistic picture. The mass-weighting of the coordinates in an IRC calculation means that the heavier deuterium atoms would subtly influence the reaction path compared to the non-deuterated analogue. scm.com

| Property | Reactant Complex | Transition State | Product Complex |

| Reaction Coordinate | -3.0 | 0.0 | +3.0 |

| Relative Energy (kcal/mol) | 0.0 | 15.2 | -5.4 |

| Benzylic C-H Distance (Å) | 1.10 | 1.55 | 2.80 |

| Base-H Distance (Å) | 2.50 | 1.21 | 0.98 |

Note: This data is for a hypothetical deprotonation reaction and serves as an example of IRC analysis results.

After optimizing a molecular geometry, vibrational frequency calculations are typically performed. These calculations serve two main purposes: to confirm that the structure is a true minimum (no imaginary frequencies) or a transition state (one imaginary frequency), and to predict the infrared (IR) spectrum of the molecule. researchgate.net

For isotopically substituted molecules like this compound, these calculations are crucial for predicting the Kinetic Isotope Effect (KIE). The KIE is the change in the rate of a reaction upon isotopic substitution. It arises primarily from differences in the zero-point vibrational energies (ZPVE) between the isotopologues, which are determined by their vibrational frequencies. The C-D bonds in this compound will have lower vibrational frequencies than the corresponding C-H bonds in the unlabeled compound. This difference in ZPVE, particularly for bonds that are broken or formed in a reaction's transition state, is the basis for the theoretical prediction of the KIE.

| Vibrational Mode | Diphenylacetonitrile (B117805) (C-H) | This compound (C-D) | Predicted Primary KIE (kH/kD) |

| Aromatic C-H/C-D Stretch (cm⁻¹) | ~3100 | ~2300 | N/A |

| Benzylic C-H Stretch (cm⁻¹) | ~2950 | ~2950 | - |

| Hypothetical TS C-H Stretch (cm⁻¹) | 1200 | 1200 | 6.8 |

Note: This table illustrates the expected shift in vibrational frequencies upon deuteration and a hypothetical resulting KIE for a reaction involving the benzylic proton, not the deuterated positions.

Beyond DFT, a hierarchy of methods exists for calculating electronic structure. researchgate.net These can be broadly categorized as semi-empirical and ab initio.

Semi-empirical methods , such as AM1, PM3, or PM7, are based on the Hartree-Fock formalism but use parameters derived from experimental data to simplify calculations. uni-muenchen.denih.gov This makes them computationally very fast and suitable for very large molecular systems, though they are generally less accurate than higher-level methods. scispace.com

Ab initio methods derive their results from first principles without experimental parameters. researchgate.net This family includes methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster theory (e.g., CCSD(T)). These methods offer a systematic way to improve accuracy, with CCSD(T) often considered the "gold standard" for single-reference systems, but at a much higher computational cost. sdu.dk

For this compound, a semi-empirical method might be used for a quick initial geometry optimization, while a high-accuracy ab initio method would be chosen for a precise calculation of electronic properties like the dipole moment or the HOMO-LUMO energy gap.

| Method | Relative Cost | Calculated HOMO-LUMO Gap (eV) | Calculated Dipole Moment (Debye) |

| PM7 (Semi-Empirical) | Very Low | 6.8 | 3.9 |

| HF/6-31G(d) | Low | 9.5 | 4.5 |

| B3LYP/6-31G(d) | Medium | 5.1 | 4.1 |

| MP2/aug-cc-pVDZ | High | 9.2 | 4.3 |

Note: This table presents illustrative data comparing potential outcomes from different computational methods.

Molecular Dynamics Simulations

An MD simulation of this compound, likely solvated in a box of explicit solvent molecules (e.g., acetonitrile (B52724) or water), could be performed to explore its conformational flexibility. rsc.org Key areas of investigation would include the rotational dynamics of the two deuterated phenyl rings and the interactions between the nitrile group and surrounding solvent molecules. Such simulations would reveal the preferred conformations in solution and the timescale of conformational changes, providing a dynamic picture that complements the static information from quantum chemical calculations.

Advanced Computational Methods for Isotopic Effects

While standard vibrational frequency calculations based on the harmonic oscillator approximation are useful for predicting KIEs, more advanced methods can provide a more accurate description of isotopic effects. These methods account for anharmonicity (the deviation of a bond's potential energy from a simple quadratic function) and quantum effects like tunneling.

Techniques such as Vibrational Self-Consistent Field (VSCF) theory can be used to calculate anharmonic vibrational frequencies, leading to more accurate ZPVEs and KIE predictions. For reactions involving the transfer of a light particle like hydrogen (or deuterium), quantum tunneling can be significant. Methods like Path Integral Molecular Dynamics (PIMD) can be used to incorporate nuclear quantum effects directly into the simulation, providing a more complete understanding of the reaction dynamics and the influence of isotopic substitution in systems like this compound.

Path Integral Methods for Quantum Tunneling

Quantum tunneling is a phenomenon where a particle can pass through a potential energy barrier that it classically should not have enough energy to overcome. This effect is particularly significant for light particles like hydrogen and its isotopes. Path integral methods, a formulation of quantum mechanics developed by Richard Feynman, are especially well-suited for studying tunneling in complex molecular systems. ucsd.edu

This approach considers all possible paths a particle can take between two points, not just the classical trajectory. The probability of the particle traversing a certain path is determined by its quantum mechanical action. In the context of a chemical reaction, this means that a hydrogen or deuterium atom can be transferred through the activation barrier rather than over it. Path integral simulations can be computationally intensive but offer a more complete picture of quantum dynamics than simpler models. tau.ac.ilnih.gov

Research Findings from Analogous Systems:

Due to the scarcity of specific research on this compound, we can draw insights from computational studies on structurally related molecules. For instance, studies on hydrogen abstraction reactions and hydride transfers in systems containing phenyl and nitrile moieties are highly relevant.

Another relevant analogue is the study of quantum tunneling involving aromatic rings, such as benzene (B151609). The phenyl groups in this compound provide a structural parallel. Research has shown that even heavier atoms can exhibit tunneling, although it is most pronounced for hydrogen isotopes. For example, theoretical calculations on hydrogen atom abstraction from alkyl cyclohexanes provide insights into the kinetics and tunneling corrections in cyclic systems, which can be conceptually extended to the influence of the phenyl rings. rsc.org

The table below presents hypothetical tunneling probabilities for a hydrogen/deuterium transfer reaction in a model system analogous to this compound, illustrating the expected trend based on established quantum mechanical principles.

| Temperature (K) | H-Transfer Tunneling Probability | D-Transfer Tunneling Probability |

| 100 | 0.85 | 0.65 |

| 200 | 0.60 | 0.40 |

| 300 | 0.35 | 0.15 |

This is a hypothetical data table illustrating the expected trend of decreasing tunneling probability with increasing temperature and for a heavier isotope.

Statistical Mechanical Models for Isotope Fractionation

Isotope fractionation is the partitioning of isotopes between two substances or two phases of the same substance. Statistical mechanics provides the theoretical foundation for understanding and predicting equilibrium isotope effects. The key idea is that the vibrational frequencies of chemical bonds are mass-dependent. A bond to a heavier isotope will have a lower vibrational frequency and, consequently, a lower zero-point energy (ZPE). wikipedia.org

The Bigeleisen-Mayer equation, derived from statistical mechanics, is a cornerstone in this field. It relates the isotope fractionation factor (α) to the reduced partition function ratios of the isotopic molecules. These partition functions are, in turn, dependent on the vibrational frequencies of the molecules in their ground and transition states.

Kinetic Isotope Effects (KIEs):

Statistical mechanical models are also crucial for interpreting kinetic isotope effects (KIEs), which is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org The KIE is a powerful tool for elucidating reaction mechanisms. youtube.com

Primary KIEs are observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. For C-H versus C-D bonds, a primary KIE (kH/kD) is typically greater than 1, indicating that the C-H bond is broken more readily.

Secondary KIEs occur when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. These effects are generally smaller than primary KIEs but can still provide valuable mechanistic information. wikipedia.org

Research Findings and Data from Analogous Systems:

Theoretical studies on various organic reactions provide a wealth of data on calculated KIEs. For a reaction involving the abstraction of a hydrogen atom from a carbon adjacent to a nitrile group and phenyl rings, as in Diphenylacetonitrile, we can expect a significant primary KIE if this is the rate-determining step.

The following table shows typical theoretical maximum and observed primary KIEs for C-H bond cleavage, which would be relevant for reactions involving Diphenylacetonitrile.

| Isotopic Substitution | Theoretical Maximum kH/kD | Typical Observed kH/kD |

| H/D | ~7 | 2 - 8 |

| H/T | ~16 | 3 - 20 |

This table presents generally accepted theoretical maximum and typical experimental ranges for primary kinetic isotope effects. wikipedia.org

Furthermore, computational studies on SN2 reactions, a fundamental reaction type in organic chemistry, have reported calculated secondary KIEs. While not directly modeling this compound, these provide a baseline for understanding the magnitude of such effects. acs.org For instance, the theoretical maximum for a secondary deuterium isotope effect is approximately 1.4. wikipedia.org

The study of isotope fractionation in aromatic compounds is also an active area of research. Statistical mechanical models have been used to predict the equilibrium fractionation of isotopes like ¹³C/¹²C and D/H between different aromatic molecules or between a molecule and a solvent. researchgate.net

Applications of Diphenylacetonitrile D10 in Mechanistic and Fundamental Chemical Studies

Elucidation of Reaction Mechanisms in Organic Synthesis.

The robustness of the C-D bond compared to the C-H bond means that more energy is required to break it, leading to a slower reaction rate if this bond cleavage is part of the rate-determining step. wikipedia.org By comparing the reaction rates of Diphenylacetonitrile (B117805) and its deuterated counterpart, Diphenylacetonitrile-d10, chemists can gain profound insights into the transition states of complex organic reactions.

Investigation of C-H Activation and Functionalization Pathways.

Transition-metal-catalyzed C-H activation has become a cornerstone of modern organic synthesis, allowing for the direct functionalization of otherwise inert C-H bonds. researchgate.net Isotopically labeled molecules like this compound are instrumental in elucidating the mechanisms of these reactions. acs.org The measurement of a primary kinetic isotope effect (kH/kD > 1) when this compound is used as a substrate provides strong evidence that C-H bond cleavage is involved in the rate-determining step of the reaction. pkusz.edu.cn

For instance, in a hypothetical palladium-catalyzed arylation reaction, observing a significant KIE would support a mechanism where the cleavage of the aromatic C-H (or C-D) bond is the slowest step, such as in a concerted metalation-deprotonation (CMD) pathway. rsc.org Conversely, the absence of a KIE (kH/kD ≈ 1) might suggest that a different step, like oxidative addition or reductive elimination, is rate-limiting. pkusz.edu.cn

Table 1: Illustrative Kinetic Isotope Effect (KIE) Data in a C-H Activation Reaction

| Reactant | Rate Constant (k) | KIE (kH/kD) | Mechanistic Implication |

| Diphenylacetonitrile | kH | \multirow{2}{*}{4.5} | C-H bond cleavage is likely part of the rate-determining step. |

| This compound | kD | A significant primary KIE is observed. |

Studies in Organometallic Catalysis and Ligand Effects.

In organometallic catalysis, the ligands coordinated to the metal center play a crucial role in determining the catalyst's activity and selectivity. dtu.dk Isotopic labeling, including the use of deuterated substrates like this compound, can help probe the influence of ligands on the catalytic cycle. nih.govresearchgate.net

For example, studies might investigate how different phosphine (B1218219) ligands on a rhodium catalyst affect the rate of a C-H activation reaction. By measuring the KIE with this compound for each ligand variant, researchers can determine if the ligand influences the energy of the transition state involving C-H bond cleavage. A change in the KIE value with different ligands would indicate that the ligand is directly involved in the C-H activation step. snnu.edu.cn Furthermore, deuterating the ligands themselves can reveal pathways of catalyst decomposition, leading to the design of more robust and long-lasting catalysts. nih.gov

Understanding Rearrangement Reactions and Isomerization Processes.

Deuterium (B1214612) labeling is a classic technique for tracing the movement of atoms during molecular rearrangements and isomerizations. nih.govwikipedia.org By strategically placing deuterium atoms, as in this compound, chemists can follow the fate of specific parts of a molecule throughout a reaction.

Consider a hypothetical acid-catalyzed rearrangement of a molecule containing a diphenylacetonitrile moiety. If the reaction proceeds through a mechanism involving a hydride shift from one of the phenyl rings, using this compound would allow researchers to track this process. Analysis of the product distribution and the location of the deuterium atoms (e.g., using NMR spectroscopy or mass spectrometry) can confirm or refute proposed mechanistic pathways and intermediate structures. nih.govresearchgate.net The presence of a KIE can also indicate whether a hydrogen/deuterium migration is a rate-limiting step. chem-station.com

Probing Biochemical Mechanisms.

The principles of isotopic labeling extend powerfully into the realm of biochemistry, where deuterated substrates are used to investigate the complex and highly specific transformations catalyzed by enzymes. nih.gov

Enzyme-Catalyzed Reactions and Substrate Binding Dynamics.

Enzymes catalyze reactions with remarkable efficiency and specificity. Understanding how they achieve this is a central goal of biochemistry. Deuterated substrates are invaluable for probing enzyme mechanisms and the dynamics of substrate binding. nih.govnsf.gov When an enzyme-catalyzed reaction involves the breaking of a C-H bond, the use of a deuterated substrate like this compound can result in a significant KIE, indicating that this step is at least partially rate-limiting. nih.gov

Furthermore, binding isotope effects (BIEs) can provide information about how the substrate is held in the enzyme's active site even before the reaction occurs. documentsdelivered.comnih.gov Changes in the vibrational environment of the C-D bonds upon binding to the enzyme, compared to being in solution, can be measured. nih.gov This reveals details about the forces the enzyme exerts on the substrate to position it for catalysis. documentsdelivered.comnih.gov

Table 2: Hypothetical Isotope Effects in an Enzyme-Catalyzed Reaction

| Isotope Effect Type | Measured Value (kH/kD or KeqH/KeqD) | Interpretation |

| Kinetic Isotope Effect (KIE) | 6.2 | Hydride/proton abstraction is a rate-limiting step in the catalytic cycle. |

| Binding Isotope Effect (BIE) | 1.05 (Normal) | The C-D bonds are vibrationally less constrained in the enzyme-substrate complex compared to in solution, suggesting specific binding interactions. |

Metabolic Pathways and Isotopic Tracing in Model Systems.

Stable isotope tracers are essential for mapping metabolic pathways and quantifying metabolic flux. wikipedia.orgmusechem.com By introducing a labeled compound into a biological system, such as a cell culture, scientists can track the atoms of the tracer as they are incorporated into various metabolites. Mass spectrometry is a key technique used to detect the resulting mass shifts in downstream products. wikipedia.org

If this compound were introduced to a model biological system capable of metabolizing it, researchers could trace the fate of the deuterated phenyl groups. For example, if the nitrile group is hydrolyzed and the molecule is further processed, the appearance of deuterated metabolites would confirm the pathway. By measuring the rate of incorporation and the distribution of the deuterium label, a quantitative picture of the metabolic network's activity can be constructed. nih.gov This approach is fundamental to understanding cellular physiology in both healthy and diseased states. sciforum.net

Investigation of Solvent Effects and Intermolecular Interactions

The isotopic labeling of Diphenylacetonitrile with ten deuterium atoms (this compound) provides a powerful tool for investigating subtle solvent effects and intermolecular interactions in chemical physics and reaction mechanisms. The substitution of protium (B1232500) with deuterium atoms on the phenyl rings does not alter the electronic potential energy surface of the molecule but does influence its vibrational modes and, consequently, its interactions with the surrounding solvent molecules. These subtle differences can be probed using various spectroscopic and kinetic techniques to provide detailed insights into the nature of solute-solvent and solute-solute interactions.

The primary utility of this compound in these studies lies in its ability to act as a sensitive probe for changes in the local microenvironment. Solvents can influence chemical reactions and physical processes through a variety of interactions, including dipole-dipole interactions, hydrogen bonding, and van der Waals forces. By comparing the behavior of this compound with its non-deuterated counterpart in a range of solvents with varying polarities and hydrogen-bonding capabilities, researchers can dissect the contributions of these different intermolecular forces.

Detailed Research Findings

While specific studies focusing exclusively on this compound are not extensively reported in publicly available literature, the principles of its application can be understood from studies on analogous systems, such as other aromatic nitriles and deuterated compounds. Research on the solvatochromism of aromatic nitriles, for instance, demonstrates that the vibrational frequency of the nitrile group (C≡N) is sensitive to the polarity of the solvent. nih.gov This sensitivity arises from the vibrational Stark effect, where the electric field of the solvent interacts with the dipole moment of the nitrile group, causing a shift in its stretching frequency. nih.gov By using this compound, one could isolate the electronic effects on the nitrile group from any potential intermolecular interactions involving the phenyl C-H bonds, as these are now C-D bonds with different vibrational characteristics.

Kinetic isotope effects (KIEs) are a key application in understanding reaction mechanisms. wikipedia.orglibretexts.org For reactions involving the cleavage of the C-H bond at the benzylic position of diphenylacetonitrile, substituting it with deuterium would lead to a primary KIE. However, the deuteration of the phenyl rings in this compound allows for the investigation of secondary KIEs and solvent isotope effects. These effects can reveal changes in the transition state structure and the extent of solvent participation in the reaction. libretexts.org For example, a change in the secondary KIE upon varying the solvent can indicate a shift in the transition state from more reactant-like to more product-like, providing valuable mechanistic information.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for probing solvent effects. The chemical shifts of the remaining protons (or the deuterium signal itself) in a molecule can be influenced by the surrounding solvent molecules. illinois.edu Aromatic Solvent Induced Shifts (ASIS) are a well-known phenomenon where the chemical shifts of a solute change significantly when a non-polar solvent is replaced with an aromatic solvent like benzene (B151609). nanalysis.com This effect is attributed to specific interactions between the solute and the aromatic ring of the solvent. By studying the NMR spectra of this compound in a variety of deuterated solvents, one can map out the specific interaction sites and gain a deeper understanding of the solvation shell structure.

Computational studies can complement experimental findings by providing a theoretical framework for understanding the observed solvent effects. researchgate.netneliti.com Quantum chemical calculations can be used to determine the interaction energies between this compound and different solvent molecules, helping to rationalize the observed trends in spectroscopic data and reaction rates. neliti.com

Interactive Data Table: Solvent Effects on the Nitrile Vibrational Frequency of Aromatic Nitriles

The following table presents representative data on the solvent-induced shifts in the nitrile vibrational frequency for benzonitrile, a compound structurally related to diphenylacetonitrile. This data illustrates the sensitivity of the nitrile probe to the solvent environment. A similar investigation using this compound would allow for a more refined analysis of these interactions.

| Solvent | Dielectric Constant (ε) | Nitrile Stretch Frequency (cm⁻¹) | Frequency Shift (Δν, cm⁻¹) |

|---|---|---|---|

| n-Hexane | 1.88 | 2231.5 | 0.0 |

| Carbon Tetrachloride | 2.24 | 2230.8 | -0.7 |

| Ethyl Acetate | 6.02 | 2228.5 | -3.0 |

| Tetrahydrofuran | 7.58 | 2228.1 | -3.4 |

| Dichloromethane | 8.93 | 2227.6 | -3.9 |

| Acetone | 20.7 | 2226.9 | -4.6 |

| Acetonitrile (B52724) | 37.5 | 2226.4 | -5.1 |

| Dimethyl Sulfoxide | 46.7 | 2225.4 | -6.1 |

This table clearly shows a trend where the nitrile stretch frequency decreases as the dielectric constant of the solvent increases, indicating a stabilization of the polar C≡N bond by more polar solvents. nih.gov

Future Directions and Emerging Research Avenues for Diphenylacetonitrile D10

Development of Advanced Deuteration Technologies

The synthesis of selectively deuterated compounds is fundamental to their application in research. Future progress for Diphenylacetonitrile-d10 lies in the development of more efficient, selective, and sustainable deuteration methods. Traditional methods often require harsh conditions or expensive deuterium (B1214612) sources. Emerging technologies promise to overcome these limitations.

One promising area is the use of heterogeneous catalysis. Systems such as Palladium on carbon combined with aluminum and heavy water (D₂O) offer an environmentally benign pathway for hydrogen-deuterium (H-D) exchange. nih.gov This method generates deuterium gas in situ, avoiding the handling of expensive and flammable D₂ gas. nih.gov Another approach involves flow chemistry, which allows for precise control over reaction parameters like temperature and time, improving reaction efficiency and safety. x-chemrx.comcolab.ws The development of electrocatalytic methods using heavy water as the deuterium source also presents a mild and effective way to achieve deuterodehalogenation. colab.ws

These advanced methods could be adapted for the synthesis of this compound, potentially starting from non-deuterated Diphenylacetonitrile (B117805) or its precursors. google.com The goal is to achieve high isotopic enrichment with minimal cost and environmental impact.

Table 1: Comparison of Deuteration Technologies

| Technology | Deuterium Source | Advantages | Applicability to this compound |

|---|---|---|---|

| Traditional Batch Synthesis | D₂ gas, deuterated solvents, metal deuterides | Established procedures | Can be expensive, may require harsh conditions. |

| Heterogeneous Catalysis (e.g., Pd/C-Al) | D₂O | Environmentally friendly, in situ D₂ generation, safer. nih.gov | High potential for direct H-D exchange on phenyl rings. |

| Flow Chemistry | D₂O, deuterated reagents | Precise control, improved safety, high efficiency. x-chemrx.com | Could enable continuous and scalable production. colab.ws |

| Electrocatalysis | D₂O | Mild conditions, uses electricity as a driving force. colab.ws | Potentially applicable for deuteration of aryl halides precursors. |

Integration with Ultrafast Spectroscopy for Real-Time Reaction Dynamics

Understanding the precise sequence of events during a chemical reaction, such as bond breaking and formation, requires observational techniques on the femtosecond (10⁻¹⁵ s) timescale. researchgate.net Ultrafast spectroscopy, particularly femtosecond pump-probe techniques, allows researchers to capture molecular "snapshots" in real-time. researchgate.netnih.gov

For this compound, this technology could be used to directly observe the dynamics of the carbon-deuterium (C-D) bonds on the phenyl rings during a chemical transformation. By exciting the molecule with an ultrashort laser pulse (the pump) and monitoring its evolution with a subsequent pulse (the probe), scientists can track the energy landscape of the reaction. escholarship.org This can provide fundamental insights into the kinetic isotope effect (KIE), where the heavier deuterium atom leads to slower reaction rates compared to hydrogen. nih.govnih.gov

Studying the deuteron (B1233211) transfer dynamics or the behavior of the molecule in excited states can elucidate reaction mechanisms with unprecedented detail. nih.gov While often applied to complex systems, the principles are directly relevant to understanding the stability and reactivity of the C-D bonds in this compound. ultrafast-chemistry.comkudischlab.com

Exploration of Multi-Isotopic Labeling Strategies (e.g., ¹³C, ¹⁵N with D)

While deuterium labeling is powerful, combining it with other stable isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) offers a multi-dimensional view of molecular structure and dynamics. utoronto.ca This "triple labeling" strategy is well-established in protein NMR, where it helps to resolve complex spectra and improve structural analysis. nih.govprotein-nmr.org.uk

Applying this to this compound would involve synthesizing isotopologues containing ¹³C in the nitrile group or the phenyl rings, and ¹⁵N in the nitrile group, in addition to the ten deuterium atoms. Such multi-isotopically labeled standards would be invaluable for:

Mechanistic Studies: Tracking the fate of the carbon skeleton, the nitrogen atom, and the phenyl hydrogens simultaneously in a reaction.

Advanced Analytical Techniques: Serving as superior internal standards in quantitative mass spectrometry, allowing for multiplexed analysis. nih.govnih.gov

NMR Spectroscopy: Investigating subtle structural changes and intermolecular interactions, as the different isotopes provide distinct NMR signals. Deuterium isotope effects can cause shifts in ¹³C and ¹⁵N chemical shifts, providing additional structural information. nih.gov

The synthesis of these complex labeled molecules requires a modular and efficient chemical strategy, but the payoff in terms of detailed molecular information is substantial. nucleosyn.com

Advanced Machine Learning and AI in Predicting Isotope Effects

For this compound, AI models could be developed to:

Predict KIEs: By training on databases of known isotope effects, an ML model could predict the magnitude of the KIE for reactions involving the C-D bonds of this compound without the need for extensive experimentation. nih.gov

Optimize Synthetic Routes: AI can suggest the most efficient and highest-yielding pathways for the synthesis of deuterated compounds, including multi-isotopically labeled versions. chemcopilot.com

Analyze Spectroscopic Data: Machine learning algorithms can help to deconvolve complex spectroscopic data, identifying patterns that may not be obvious to human researchers. mdpi.commdpi.com

While the development of these models requires large, high-quality datasets, their potential to accelerate research and discovery in isotopic science is immense. mdpi.com By predicting how deuteration will affect the metabolic stability or reactivity of a molecule, AI can guide the design of new isotopically labeled compounds for specific applications. nih.gov

Table 2: AI/ML Applications in Isotopic Research

| Application Area | AI/ML Technique | Potential Impact on this compound Research |

|---|---|---|

| Reaction Prediction | Graph Neural Networks, Transformers | Predicts reaction products and yields for novel deuteration strategies. chemcopilot.com |

| KIE Prediction | Regression Models, Neural Networks | Estimates the effect of deuteration on reaction rates, aiding in mechanistic studies. nih.gov |

| Retrosynthesis Planning | Reinforcement Learning, Tree Search | Designs optimal synthetic pathways for this compound and its multi-labeled analogues. chemcopilot.com |

| Spectral Analysis | Classifiers (e.g., Random Forest, SVM) | Automates the identification and analysis of compounds from complex spectral data. mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.